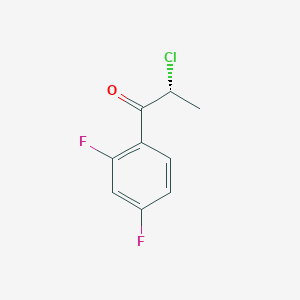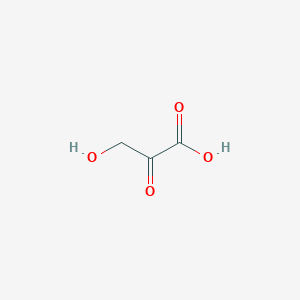![molecular formula C12H10N3O3+ B163266 hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione CAS No. 133826-05-8](/img/structure/B163266.png)
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione is a derivative of 5-deazaflavin, a compound structurally similar to riboflavin but with distinctive electrochemical and photochemical properties due to the substitution of nitrogen at the N-5 position of the isoalloxazine ring with a carbon atom . This compound is known for its role as a light-harvesting chromophore in DNA photolyases and its involvement in various redox reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione typically involves the reduction of streptomycete-origin derivatives using NADPH as a donor of hydrogen and electrons . The process can also involve the use of 7,8-didemethyl-8-hydroxy-5-deazariboflavin as a substrate, although with a lower reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized in laboratory settings using cell-free extracts of vegetative mycelia of Streptomyces aureofaciens and Streptomyces rimosus .
Análisis De Reacciones Químicas
Types of Reactions: hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione undergoes various redox reactions, particularly those involving electron transfer. It is reduced by NADPH in the presence of specific oxidoreductases .
Common Reagents and Conditions: The common reagents used in these reactions include NADPH and specific oxidoreductases isolated from actinomycetes such as Streptomyces griseus .
Major Products Formed: The major products formed from these reactions include reduced forms of this compound derivatives, which play a role in various metabolic processes .
Aplicaciones Científicas De Investigación
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione involves its role as a cofactor in redox reactions. It facilitates electron transfer between NADPH and various substrates, thereby participating in metabolic processes . The compound’s molecular targets include specific oxidoreductases that mediate these reactions .
Comparación Con Compuestos Similares
- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin
- Coenzyme F420
Comparison: While hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione and 7,8-didemethyl-8-hydroxy-5-deazariboflavin share similar structures and functions, the former is more efficient in electron transfer reactions involving NADPH . Coenzyme F420, on the other hand, is a more versatile cofactor involved in a broader range of redox reactions across different microorganisms .
This compound stands out due to its specific role in DNA photolyases and its unique electrochemical properties .
Propiedades
Número CAS |
133826-05-8 |
|---|---|
Fórmula molecular |
C12H10N3O3+ |
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1 |
Clave InChI |
CRCOWBHLRIKIGR-UHFFFAOYSA-O |
SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
SMILES canónico |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Sinónimos |
8-HMDI 8-hydroxy-5-deazaisoalloxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)


![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)

